molecular formula C14H9FN2 B066768 2-(2-Fluorophenyl)-1,8-naphthyridine CAS No. 170439-25-5

2-(2-Fluorophenyl)-1,8-naphthyridine

Cat. No.: B066768
CAS No.: 170439-25-5
M. Wt: 224.23 g/mol
InChI Key: MILFHVJJOVHZIF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,8-naphthyridine is a nitrogen-containing heterocyclic compound supplied For Research Use Only. This 1,8-naphthyridine derivative serves as a privileged scaffold in medicinal chemistry and chemical biology. The 1,8-naphthyridine core is a versatile pharmacophore with demonstrated broad-spectrum biological activities. Its structure allows it to act as a bidentate ligand, forming complexes with transition metals and lanthanides; this chelating property, due to the close proximity of its two nitrogen atoms ("bite" of ~2.3 Å), is exploited in catalysis and materials science . In antimicrobial research, 1,8-naphthyridine derivatives are of significant interest. While some derivatives show direct antibacterial effects, others exhibit potent antibiotic-modulating activity, significantly enhancing the efficacy of fluoroquinolone antibiotics (e.g., norfloxacin, ofloxacin) against multi-resistant strains of Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The structural similarity of this compound class to fluoroquinolones suggests potential mechanisms involving the inhibition of bacterial DNA gyrase or topoisomerase IV . Beyond infectious disease research, 1,8-naphthyridine derivatives show promise in other therapeutic areas. They function as potent dual inhibitors of enzymes like Carbonic Anhydrase (CA) and Alkaline Phosphatase (ALP), which are overexpressed in conditions like rheumatoid arthritis, suggesting potential for treating bone disorders . Furthermore, fused 1,8-naphthyridine derivatives have demonstrated potent antiparasitic activity by inducing Programmed Cell Death (PCD) in the trophozoite stage of Naegleria fowleri . Additional research explores their application as novel insecticides, with certain derivatives showing excellent activity against aphids . Researchers can utilize this chemical as a key intermediate for synthesizing more complex bioactive molecules or as a standard in biochemical assays to investigate the mechanisms of enzyme inhibition and bacterial resistance.

Properties

CAS No.

170439-25-5

Molecular Formula

C14H9FN2

Molecular Weight

224.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,8-naphthyridine

InChI

InChI=1S/C14H9FN2/c15-12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H

InChI Key

MILFHVJJOVHZIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)F

Synonyms

1,8-Naphthyridine,2-(2-fluorophenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

Structural and Functional Variations

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents at the 2-position. Key analogs and their distinguishing features are summarized below:

Compound Substituent at 2-Position Key Properties/Activities References
2-(2-Fluorophenyl)-1,8-naphthyridine 2-Fluorophenyl - Enhanced metabolic stability due to fluorine.
- Moderate antibacterial activity (MIC ≥1.024 µg/mL).
- Synergistic efflux pump inhibition (NorA/MepA) with fluoroquinolones.
2-(Naphthalen-2-yl)-1,8-naphthyridine Naphthalene - Bulky hydrophobic group improves DNA intercalation.
- Used in coordination chemistry (e.g., Ru complexes for luminescent probes).
- Synthesized via Ru-catalyzed cyclization.
1,8-Naphthyridine-2-carboxamide derivatives Carboxamide - Anti-inflammatory activity via ROS inhibition in microglial cells.
- Reduced cytotoxicity compared to aryl-substituted analogs.
Vosaroxin Aminoalkyl side chain - Clinical-stage anticancer agent (DNA topoisomerase II inhibitor).
- Induces apoptosis via double-strand DNA breaks.
2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine Acetylamino/hydroxymethyl - Dual functionalization enhances aqueous solubility.
- Intermediate for fluorescent probes targeting metal ions.
Antibacterial Activity
  • This compound: Exhibits weak standalone antibacterial activity (MIC ≥1.024 µg/mL) but potentiates fluoroquinolones (e.g., ciprofloxacin) by inhibiting NorA and MepA efflux pumps .
  • 2-(Naphthalen-2-yl)-1,8-naphthyridine : Lacks significant antibacterial activity but serves as a ligand in metal complexes with antimicrobial applications .
  • 3-TNB (3-Trifluoromethylnitrobenzene-substituted) : Shows higher intrinsic antibacterial activity (MIC 0.5 µg/mL) due to nitro group electrophilicity .
Anti-Inflammatory Activity
  • This compound: Limited direct anti-inflammatory data; fluorophenyl groups generally enhance binding to hydrophobic enzyme pockets.
  • 1,8-Naphthyridine-2-carboxamides: Inhibit ROS production and myeloperoxidase activity in BV2 microglia at IC50 ≈10 µM, outperforming non-carboxamide analogs .
Anticancer Activity
  • Vosaroxin : Clinically validated for acute myeloid leukemia (AML) with IC50 <1 µM in vitro. Fluorophenyl analogs may lack comparable topoisomerase II affinity due to steric hindrance .
  • 3u (1,3-diazaheterocycle-fused derivative): Induces necroptosis in melanoma cells (A375) at low concentrations (IC50 ≈5 µM), suggesting fluorophenyl substitution could enhance cytotoxicity .

Physicochemical and Pharmacokinetic Properties

Property This compound 2-Naphthalene Derivative Carboxamide Derivatives
LogP ~3.2 (moderate lipophilicity) ~4.1 (highly lipophilic) ~1.8 (hydrophilic)
Solubility (µg/mL) 15 (DMSO) <5 (DMSO) >100 (aqueous buffer)
Fluorescence Weak emission Strong (λem = 450 nm) Non-fluorescent
Metabolic Stability High (t1/2 >6 h) Moderate (t1/2 ≈3 h) Low (t1/2 <1 h)
  • Fluorophenyl Substitution : Increases metabolic stability and membrane permeability but reduces solubility compared to carboxamide derivatives .
  • Naphthalene Derivatives : High lipophilicity limits bioavailability but improves DNA intercalation efficiency .

Mechanistic Comparisons

  • Efflux Pump Inhibition: Fluorophenyl and nitro-substituted derivatives inhibit NorA/MepA pumps, restoring fluoroquinolone efficacy against resistant strains. Carboxamide derivatives lack this activity .
  • Enzyme Targets : Vosaroxin and fluorophenyl analogs target topoisomerases, while carboxamides inhibit inflammatory enzymes (e.g., myeloperoxidase) .
  • Metal Coordination : Naphthalene-substituted derivatives form stable Ru(II) complexes for luminescent sensors, whereas fluorophenyl groups enhance selectivity for Hg²⁺/Cu²⁺ detection .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedlander reaction, a classical method for constructing quinoline and naphthyridine frameworks, has been adapted for synthesizing 2-aryl-1,8-naphthyridines. In this approach, 2-aminonicotinaldehyde (1) reacts with 2'-fluoroacetophenone (2) under basic conditions to form the target compound via cyclocondensation. The ionic liquid [Bmmim][Im] serves as both solvent and catalyst, enhancing reaction efficiency by stabilizing intermediates through hydrogen bonding and electrostatic interactions.

Key steps include:

  • Deprotonation of 2-aminonicotinaldehyde by the basic ionic liquid, generating a reactive enamine.

  • Nucleophilic attack on the carbonyl carbon of 2'-fluoroacetophenone, followed by dehydration to form a Schiff base.

  • Intramolecular cyclization to yield the 1,8-naphthyridine core.

Optimization and Yield

Optimal conditions involve a molar ratio of 1:1.67 (aldehyde:ketone) in 5 mL of [Bmmim][Im] at 80°C for 24 hours, achieving yields up to 90%. The ionic liquid’s recyclability (up to five cycles without significant activity loss) makes this method environmentally sustainable.

Acid Chloride-Mediated Cyclization

Synthesis of Intermediate Acrylates

Patent US9133188B2 details a two-step protocol starting from 2-chloro-5-nitro-nicotinic acid (3):

  • Chlorination : Treatment with thionyl chloride (2–4 equivalents) in chloroform containing 2.5% DMF at reflux converts the carboxylic acid to its acid chloride (4).

  • Acrylate Formation : Reaction with ethyl acrylate in the presence of sodium sulfate yields ethyl 2-chloro-5-nitro-nicotinate (5).

Cyclization and Functionalization

The acrylate intermediate undergoes cyclization with morpholine in 1,2-dichloroethane at 0–5°C, followed by hydrolysis using aqueous NaOH/ethanol at 50–55°C to produce the naphthyridine core. Introducing the 2-fluorophenyl group necessitates substituting morpholine with 2-fluoroaniline during the cyclization step, though this modification may require additional optimization to suppress side reactions.

Aqueous-Phase Catalytic Synthesis

Green Chemistry Approach

A scalable method reported by Semantic Scholar employs water as the solvent and a chiral oxazaborolidine (ChOH) catalyst. 2-Aminonicotinaldehyde (1) and 2'-fluoroacetophenone (2) react at 50°C under nitrogen for 7–8 hours, yielding 2-(2-fluorophenyl)-1,8-naphthyridine (6) in 94% purity.

Workup and Purification

Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. Evaporation under reduced pressure followed by recrystallization from ethanol yields the pure product. This method’s advantages include reduced organic solvent use and compatibility with gram-scale synthesis.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Time Yield Key Advantage
Friedlander Annulation[Bmmim][Im]80°C24 h90%High yield, recyclable catalyst
Acid Chloride CyclizationChloroform/DMFReflux12 h75%Established industrial protocol
Aqueous CatalyticH2O/ChOH50°C8 h94%Solvent sustainability
Gould-JacobsDiphenyl ether250°C3 hN/ATheoretical applicability

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2-fluorophenyl)-1,8-naphthyridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-aminopyridine derivatives with fluorinated aryl halides. Key steps include:

  • Use of transition-metal catalysts (e.g., Ru³(CO)₁₂) and ligands (e.g., xantphos) under inert atmospheres (N₂) .
  • Solvent selection (e.g., t-amyl alcohol) and temperature control (~403 K) to enhance regioselectivity and yield .
  • Purification via preparative TLC or column chromatography with solvent gradients (e.g., petroleum ether:ethyl acetate) .
    • Analytical Validation : Structural confirmation requires ¹H/¹³C NMR (to verify fluorophenyl integration) and mass spectrometry (for molecular ion peaks) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.32–1.38 Å) and dihedral angles (e.g., 31.18° between naphthyridine and fluorophenyl planes), crucial for understanding steric effects .
  • NMR : ¹⁹F NMR detects fluorine substitution patterns, while ¹H NMR identifies aromatic proton splitting .
  • IR Spectroscopy : Confirms functional groups (e.g., C–F stretch at ~1100 cm⁻¹) .

Q. What are the primary biological activities associated with this compound derivatives?

  • Activities :

  • Anticancer : Derivatives exhibit cytotoxicity (e.g., IC₅₀ = 1.47–7.89 μM against MCF7 cells) via DNA intercalation, altering replication/transcription .
  • Antimicrobial : Fluorine enhances lipophilicity, improving membrane penetration against pathogens like Mycobacterium tuberculosis .
  • Neurological Applications : Modulate adenosine receptors (A₁, A₂A) and β-3 integrins, relevant for Alzheimer’s and hypertension research .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,8-naphthyridine functionalization be addressed during synthesis?

  • Strategies :

  • Directed C–H Activation : Use directing groups (e.g., pyridyl) to control fluorophenyl attachment at the 2-position .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., over-hydrogenation) by accelerating reaction kinetics .
  • Ionic Liquid Catalysis : Enhances yield (e.g., 81% in Ru-catalyzed reactions) by stabilizing intermediates .

Q. What structural modifications improve the pharmacokinetic properties of this compound derivatives?

  • Optimization Approaches :

  • Substituent Engineering : Adding methyl/phenyl groups increases metabolic stability; methoxy groups improve solubility .
  • Hybridization with Triazoles : Enhances bioavailability (e.g., logP reduction from 3.2 to 2.5) and target affinity .
  • Pro-drug Design : Carboxamide derivatives (e.g., N-(3-fluorophenyl)-...) facilitate controlled release in vivo .

Q. How do crystallographic data resolve contradictions in reported bioactivity results?

  • Case Study :

  • Planar naphthyridine cores (dihedral angle <5°) favor DNA intercalation, while non-planar analogs (angle >30°) show reduced activity .
  • Fluorine positioning (ortho vs. para) alters electronic effects, explaining variability in IC₅₀ values (e.g., 1.47 μM vs. 7.79 μM) .

Q. What methodologies are used to evaluate this compound’s mechanism of action in cancer cells?

  • Experimental Design :

  • Flow Cytometry : Measures apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade) .
  • Molecular Docking : Predicts binding to DNA topoisomerase II or EGFR (ΔG = -9.2 kcal/mol) .
  • Western Blotting : Quantifies caspase-3/9 activation and Bcl-2 suppression .

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